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molecular formula C12H11NO2 B1599942 methyl 4-phenyl-1H-pyrrole-3-carboxylate CAS No. 40167-34-8

methyl 4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B1599942
M. Wt: 201.22 g/mol
InChI Key: IQUXHEPTOZFPQJ-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using p-toluenesulfonylmethyl isocyanide (10.1 g), methyl cinnamate (8.33 g) and potassium tert-butoxide (6.97 g), a procedure as in Reference Example 39 was performed to give the title compound as pale-yellow crystals (yield 5.40 g, 52%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
6.97 g
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=1.[C:14]([O:24][CH3:25])(=[O:23])[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CC(C)([O-])C.[K+]>>[C:17]1([C:16]2[C:15]([C:14]([O:24][CH3:25])=[O:23])=[CH:10][NH:11][CH:12]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Two
Name
Quantity
8.33 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Step Three
Name
Quantity
6.97 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=CNC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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